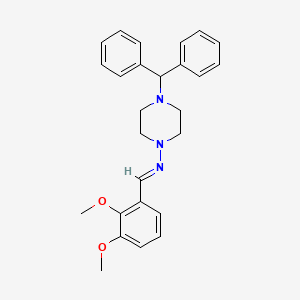
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine, also known as Compound 1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, this compound 1 has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, this compound 1 has been shown to inhibit the activity of acetylcholinesterase and reduce beta-amyloid accumulation. In depression research, this compound 1 has been shown to increase the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound 1 has been shown to improve cognitive function and reduce inflammation in the brain. In depression research, this compound 1 has been shown to have antidepressant effects and increase the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and receptors in the body, and its ability to induce apoptosis in cancer cells. The limitations of using this compound 1 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1. These include:
1. Further studies on the mechanism of action of this compound 1 to fully understand its biochemical and physiological effects in the body.
2. Studies on the potential therapeutic applications of this compound 1 in other diseases, such as Parkinson's disease and multiple sclerosis.
3. Studies on the toxicity and safety of this compound 1 at different doses and in different animal models.
4. Development of new synthesis methods for this compound 1 to improve its solubility and reduce its toxicity.
5. Studies on the potential synergistic effects of this compound 1 with other drugs or compounds in the treatment of various diseases.
Conclusion:
This compound 1 is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are limitations to using this compound 1 in lab experiments, there are several future directions for research that could further our understanding of its therapeutic potential.
Synthesis Methods
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with diphenylmethylpiperazine, followed by reduction and cyclization steps. The final product is a white crystalline powder with a molecular weight of 438.57 g/mol.
Scientific Research Applications
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound 1 has been shown to improve cognitive function and reduce beta-amyloid accumulation. In depression research, this compound 1 has been shown to have antidepressant effects.
properties
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-24-15-9-14-23(26(24)31-2)20-27-29-18-16-28(17-19-29)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3/b27-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFNFAUVKKOIK-NHFJDJAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


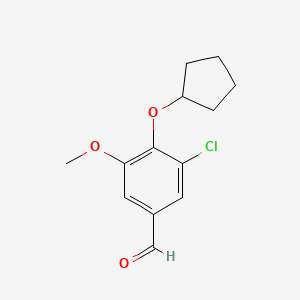
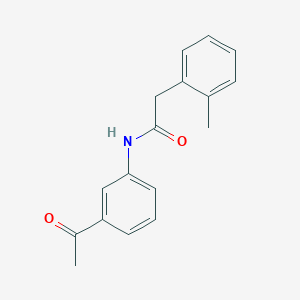

![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)

![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)

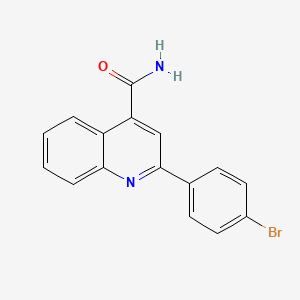
![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
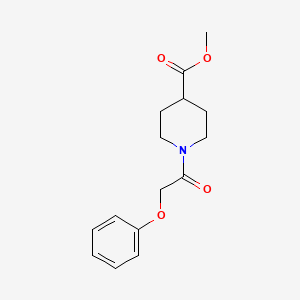
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)